The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged under the identifier 923249-47-2. Its classification falls under organic compounds with significant relevance in medicinal chemistry and synthetic organic chemistry.
The synthesis of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multi-step organic synthesis processes. A common method includes:
For instance, one synthetic route involves the reaction of a suitable diacid with a primary amine followed by cyclization to form the spirocyclic core, yielding the target compound in moderate to high yields depending on the specific conditions used .
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is involved in several chemical reactions:
The outcomes of these reactions depend significantly on the reagents used and the reaction conditions applied .
The mechanism of action for 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has been explored primarily concerning its interaction with delta opioid receptors.
Studies indicate that compounds with similar structures exhibit varying degrees of receptor selectivity and potency .
The physical and chemical properties of 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide include:
These properties are crucial for understanding its behavior in various chemical contexts .
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several notable applications:
Its unique structural features make it suitable for various applications across chemistry and biology .
The systematic naming follows IUPAC conventions:
X-ray crystallography reveals that the spiro junction forces near-perpendicular geometry between the hydantoin (5-membered) and piperidine (6-membered) rings. This configuration reduces conformational flexibility while exposing both hydrogen bond donor (N-H of hydantoin) and acceptor (C=O, carboxamide) sites. The carboxamide group introduces a polar, hydrogen-bonding motif distinct from common analogs like tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate* (Boc-protected variant, CID: 3629994) [1] [6].
The 1,3,8-triazaspiro[4.5]decane core emerged as a scaffold of interest due to its structural mimicry of natural peptide turn motifs. Key developmental milestones include:
Table 2: Evolution of Key 1,3,8-Triazaspiro[4.5]decane Pharmacophores
Compound | Modification Sites | Molecular Weight | Primary Research Application |
---|---|---|---|
1,3,8-Triazaspiro[4.5]decane-2,4-dione (CID:120989) | Unsubstituted | 169.18 g/mol | Peptidomimetic scaffold design |
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | N8-Carboxamide | 212.21 g/mol | Solubility & binding affinity studies |
N-Cyclohexyl-3-methyl-2,4-dioxo- analog (CAS:1427969-33-2) | N8-Carboxamide, N3-Methyl, C3-Cyclohexyl | 308.38 g/mol | CNS permeability optimization |
N-(2-Chlorophenyl)-3-(4-methylbenzyl)- analog (CAS:1021127-42-3) | N8-Aryl carboxamide, N3-Benzyl | 426.90 g/mol | Kinase inhibition SAR profiling |
The carboxamide at N8 serves as a multifunctional pharmacophore element with demonstrated impacts on:
Table 3: Bioactivity Modulation via N8 Substituents
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1